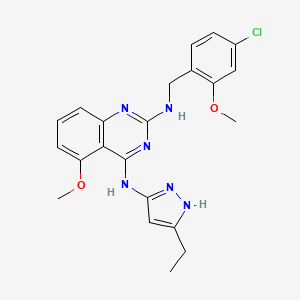
Grk6-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Grk6-IN-1 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions . Industrial production methods for this compound are not publicly disclosed, as it is primarily used for research purposes .
Analyse Chemischer Reaktionen
Grk6-IN-1 undergoes various types of chemical reactions, including phosphorylation and inhibition of kinase activity . Common reagents and conditions used in these reactions include serine/threonine protein kinases and specific inhibitors . The major products formed from these reactions are phosphorylated proteins and inhibited kinase activity .
Wissenschaftliche Forschungsanwendungen
Grk6-IN-1 has a wide range of scientific research applications:
Wirkmechanismus
Grk6-IN-1 exerts its effects by inhibiting the activity of G protein-coupled receptor kinase 6. This inhibition prevents the phosphorylation of specific proteins involved in cell signaling pathways . The molecular targets of this compound include GRK6 and its associated pathways, which play a crucial role in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Grk6-IN-1 is unique in its high potency and specificity for GRK6 inhibition. Similar compounds include:
Compound 19: Another potent inhibitor of GRK6 with low nanomolar potency.
GRK2 and GRK3 inhibitors: These compounds inhibit other members of the G protein-coupled receptor kinase family but are less specific for GRK6.
GRK5 inhibitors: These compounds target GRK5, another member of the GRK family, but have different applications and effects.
This compound stands out due to its high specificity and potential for research in multiple myeloma .
Eigenschaften
Molekularformel |
C22H23ClN6O2 |
|---|---|
Molekulargewicht |
438.9 g/mol |
IUPAC-Name |
2-N-[(4-chloro-2-methoxyphenyl)methyl]-4-N-(5-ethyl-1H-pyrazol-3-yl)-5-methoxyquinazoline-2,4-diamine |
InChI |
InChI=1S/C22H23ClN6O2/c1-4-15-11-19(29-28-15)26-21-20-16(6-5-7-17(20)30-2)25-22(27-21)24-12-13-8-9-14(23)10-18(13)31-3/h5-11H,4,12H2,1-3H3,(H3,24,25,26,27,28,29) |
InChI-Schlüssel |
ACLLLJSNOCYQOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NN1)NC2=NC(=NC3=C2C(=CC=C3)OC)NCC4=C(C=C(C=C4)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



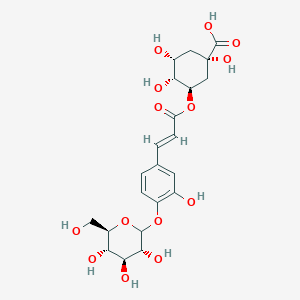
![Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate](/img/structure/B11929768.png)
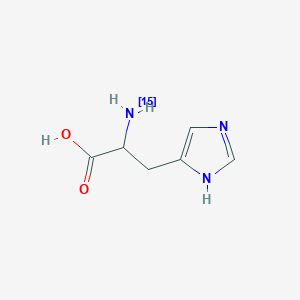
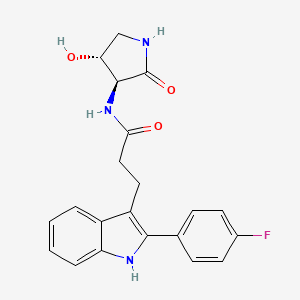
![2-[3-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B11929787.png)
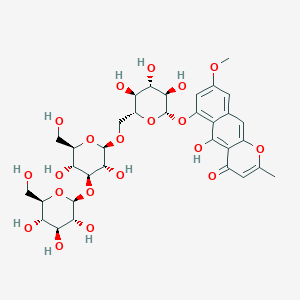
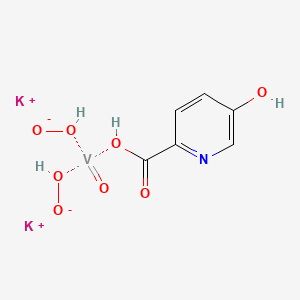

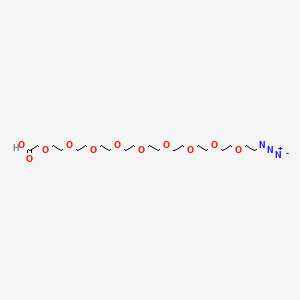
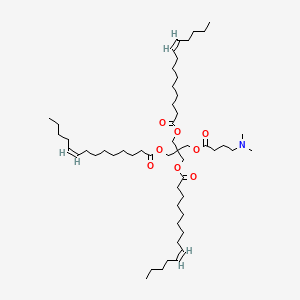
![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)

